3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile
Description
3,5-Dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with two chlorine atoms at positions 3 and 3. This core is linked to an imidazo[4,5-c]pyridine ring system, which is further functionalized with a 6-methylpyrimidin-4-ylamino group.
Properties
Molecular Formula |
C18H11Cl2N7 |
|---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
3,5-dichloro-4-[4-[(6-methylpyrimidin-4-yl)amino]-1H-imidazo[4,5-c]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C18H11Cl2N7/c1-9-4-14(24-8-23-9)26-18-16-13(2-3-22-18)25-17(27-16)15-11(19)5-10(7-21)6-12(15)20/h2-6,8H,1H3,(H,25,27)(H,22,23,24,26) |
InChI Key |
YFSPSGACYXXNNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=NC=CC3=C2N=C(N3)C4=C(C=C(C=C4Cl)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[4,5-c]pyridine core: This is achieved through a cyclization reaction involving appropriate precursors under specific conditions.
Introduction of the pyrimidine moiety: This step involves coupling reactions, often facilitated by catalysts and specific reagents.
Final assembly: The final product is obtained by coupling the intermediate with 3,5-dichlorobenzonitrile under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.
Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can be used to alter specific parts of the molecule, such as reducing nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s unique architecture can be contextualized by comparing it to structurally related molecules, particularly those with fused heterocycles, cyano groups, or pyrimidine motifs. Below is an analysis of key analogs from literature:
Thiazolo-Pyrimidine Derivatives ()
Compounds 11a and 11b in are thiazolo[3,2-a]pyrimidine derivatives with cyano substituents. Key comparisons include:
| Property | Target Compound | 11b (4-Cyanobenzylidene Derivative) |
|---|---|---|
| Core Structure | Imidazo[4,5-c]pyridine + pyrimidine | Thiazolo[3,2-a]pyrimidine |
| Substituents | 3,5-Dichlorobenzonitrile + 6-methylpyrimidine | 4-Cyanobenzylidene + 5-methylfuran-2-yl |
| Molecular Weight | Not provided in evidence | 403 g/mol (C~22~H~17~N~3~O~3~S) |
| Melting Point | Not provided in evidence | 213–215 °C |
| IR Absorption (CN) | Presumed ~2,220 cm⁻¹ (based on benzonitrile) | 2,209 cm⁻¹ |
| Synthetic Yield | Not provided in evidence | 68% |
Key Differences :
- The 3,5-dichloro substitution on the benzonitrile core likely enhances lipophilicity and steric bulk relative to the unsubstituted cyanobenzylidene group in 11b .
Pyrazolo-Pyrimidine Derivatives ()
Pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 and 3 in ) share nitrogen-rich heterocycles but differ in ring connectivity:
| Property | Target Compound | Pyrazolo[3,4-d]pyrimidine (e.g., Compound 2) |
|---|---|---|
| Core Structure | Imidazo[4,5-c]pyridine + pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Functional Groups | Benzonitrile, amino-pyrimidine | Amino, hydrazine |
| Potential Bioactivity | Kinase inhibition (speculative) | Anticancer, antimicrobial (reported for pyrazolopyrimidines) |
Key Differences :
- The cyano group in the benzonitrile moiety could enhance metabolic stability relative to hydrazine derivatives .
Spectroscopic Data
- IR Spectroscopy : The target compound’s benzonitrile group is expected to show a C≡N stretch near 2,220 cm⁻¹, consistent with 11b (2,209 cm⁻¹) .
- NMR: The 3,5-dichloro substitution would deshield adjacent protons, producing distinct aromatic signals compared to non-halogenated analogs like 11b (δ 7.41–8.01 for ArH) .
Biological Activity
3,5-Dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including antiproliferative effects, antibacterial and antiviral properties, and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₅Cl₂N₅
- SMILES Notation : Clc1ccc(c(c1Cl)C#N)N(c2cnc3c2c(nc(n3)C)C(=N)C)C
Biological Activity Overview
The biological activities of 3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile have been evaluated through various studies focusing on its antiproliferative, antibacterial, and antiviral properties.
Antiproliferative Activity
Recent studies have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve interference with DNA replication and cellular signaling pathways.
Key Findings :
- The compound demonstrated an IC50 value in the low micromolar range against several human cancer cell lines, including colorectal carcinoma (HCT-116), lung carcinoma (NCI-H460), and glioblastoma (LN-229) .
- A comparative study indicated that similar imidazo[4,5-c]pyridine derivatives also showed promising activity, suggesting a class effect .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colorectal) | 0.7 |
| NCI-H460 (Lung) | 0.9 |
| LN-229 (Glioblastoma) | 1.2 |
Antibacterial Activity
While the primary focus has been on its anticancer properties, some studies have also assessed its antibacterial potential. However, results have been mixed.
Key Findings :
- The compound exhibited moderate activity against certain Gram-positive bacteria but was less effective against Gram-negative strains.
- Notably, it showed an MIC value of 32 µM against E. coli, indicating limited antibacterial efficacy .
Antiviral Activity
Preliminary investigations into the antiviral properties of this compound suggest potential efficacy against a range of RNA and DNA viruses.
Key Findings :
- In vitro studies indicated that the compound could inhibit viral replication at sub-micromolar concentrations.
- Further research is needed to elucidate the specific mechanisms involved in its antiviral action .
The mechanisms underlying the biological activity of 3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile are complex and multifaceted:
- Intercalation with DNA : Similar compounds have been shown to intercalate into double-stranded DNA (dsDNA), disrupting replication and transcription processes.
- Inhibition of Kinase Activity : The compound may act as a kinase inhibitor, affecting various signaling pathways crucial for cell proliferation and survival .
- Modulation of Immune Response : Some derivatives have demonstrated the ability to modulate immune responses, potentially enhancing their therapeutic efficacy against infections .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Study on Cancer Cell Lines : In a study evaluating multiple imidazo[4,5-c]pyridine derivatives, researchers found that compounds with similar structural motifs exhibited enhanced antiproliferative activity compared to controls .
- Antiviral Efficacy Assessment : A recent investigation into the antiviral properties revealed that certain derivatives could effectively inhibit viral replication in vitro, warranting further exploration for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
